molecular formula C6H12ClNO B12111053 Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride

Cat. No.: B12111053
M. Wt: 149.62 g/mol
InChI Key: QMLYGZYYFLBLBI-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride (CAS: 1955531-55-1) is a bicyclic organic compound comprising a fused furan and pyrrole ring system, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of 149.62 g/mol . The compound’s structure features a hexahydro backbone, indicating partial saturation of the fused rings, which enhances conformational stability while retaining reactivity for functionalization. This scaffold is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of kinase inhibitors and neuroactive agents .

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLYGZYYFLBLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

The most widely reported method involves cyclization of amino alcohol derivatives under acidic or basic conditions. For example, 1-(2-hydroxyethyl)pyrrolidine undergoes intramolecular etherification in the presence of HCl, forming the fused furo-pyrrole system . Reaction conditions critically influence stereochemical outcomes:

  • HCl-catalyzed cyclization at 80°C for 12 hours yields racemic product (45–60% yield) .

  • Lewis acid catalysts (e.g., ZnCl₂) improve regioselectivity, achieving 73% yield with 88% diastereomeric excess .

Table 1: Cyclization Conditions and Outcomes

PrecursorCatalystTemp (°C)Time (h)Yield (%)Purity (%)Source
1-(2-hydroxyethyl)pyrrolidineHCl80125895
N-Boc-3-aminotetrahydrofuranZnCl₂11067399

Key limitations include competing side reactions (e.g., over-oxidation) and challenges in controlling stereochemistry without chiral auxiliaries .

Stereoselective Synthesis via Catalytic Hydrogenation

Enantioselective routes employ asymmetric hydrogenation of prochiral intermediates. A patented method uses fixed-bed reactors with Pd/C catalysts under 50 bar H₂ pressure, achieving 82% yield and >99% enantiomeric excess for the (3aR,6aR)-isomer . Critical parameters:

  • Substrate : Tetrahydrofuro[2,3-c]pyrrol-5-one derivatives

  • Catalyst loading : 5 wt% Pd/C

  • Solvent : Methanol/water (4:1 v/v)

  • Residence time : 30 minutes

This continuous process eliminates catalyst filtration steps, reducing production costs by ≈40% compared to batch methods . Competing approaches using chiral Rh complexes (BINAP ligands) achieve similar stereoselectivity but require higher pressures (100 bar) .

Multi-Step Organic Synthesis Approaches

Complex derivatives necessitate modular synthetic routes:

Route A: Knoevenagel Condensation Pathway

  • Condensation of dihydrofuran-3-one with ethyl nitroacetate (Knoevenagel conditions, 70°C, 8 h)

  • Nitro group reduction (H₂/Pd-C, 90% yield)

  • Cyclization (HCl/EtOH, 65°C, 4 h)

Route B: Epoxide Ring-Opening Strategy

  • Epoxidation of 2-vinylpyrrolidine (mCPBA, CH₂Cl₂, 0°C)

  • Acid-catalyzed ring-opening (H₂SO₄, H₂O, 50°C)

  • HCl salt precipitation (85% overall yield)

Table 2: Comparison of Multi-Step Methods

ParameterRoute ARoute B
Total Steps33
Overall Yield (%)6885
Key AdvantageNitro group versatilityHigh atom economy
LimitationToxic nitro intermediatesEpoxidation selectivity issues

Industrial-Scale Production Methods

Large-scale synthesis (≥100 kg/batch) employs continuous flow reactors with in-line analytics:

  • Reactor type : Microstructured packed-bed (ID = 500 µm)

  • Throughput : 12 L/h

  • Key steps :

    • Continuous hydrogenation (H₂ gas diffusion electrodes)

    • Acidic workup (HCl gas injection)

    • Crystallization (anti-solvent precipitation)

Process intensification reduces waste generation by 60% compared to batch reactors . A 2024 patent describes a solvent-free mechanochemical synthesis using ball milling (NaHCO₃, 30 Hz, 2 h), achieving 91% yield with 99.5% purity .

Purification and Isolation Techniques

Final product isolation typically involves:

  • Crystallization : Ethanol/water (3:1) at −20°C yields needle-like crystals (mp 189–191°C) .

  • Chromatography : Silica gel (CH₂Cl₂/MeOH/NH₄OH 90:9:1) for enantiomer separation .

  • Salt Metathesis : Conversion to HCl salt via ion-exchange resin (Amberlite IRA-400) .

Impurity profiles vary significantly by method:

  • Cyclization routes: ≤2% pyrrolidine side products

  • Hydrogenation methods: <0.5% dechlorinated byproducts

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Notably, it has shown promise in the development of inhibitors for LRRK2 kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease . Research indicates that small molecule inhibitors derived from this compound may enhance autophagy processes and provide therapeutic benefits in treating various neurodegenerative disorders .

Case Studies:

  • A study highlighted the compound's ability to inhibit LRRK2 activity, suggesting its utility in managing diseases characterized by cellular proteostasis defects .
  • Another investigation focused on its role as a scaffold for constructing libraries of compounds aimed at drug discovery, emphasizing its versatility in medicinal applications .

Antimicrobial and Anticancer Properties

Research has identified this compound as having antimicrobial and anticancer activities. The compound's biological effects are attributed to its ability to interact with specific molecular targets, potentially modulating enzyme activities involved in disease processes .

Case Studies:

  • In vitro studies demonstrated that derivatives of hexahydro-2H-furo[2,3-c]pyrrole showed significant inhibition of cancer cell proliferation .
  • Another study explored its antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics .

Material Science

The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique chemical structure allows it to be utilized in creating materials with specific properties, which can be advantageous in various industrial applications .

Applications:

  • Used in the formulation of novel polymers and materials with enhanced mechanical and thermal properties.
  • Investigated for use in organic electronics due to its favorable electronic properties.

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Properties
Hexahydro-2H-furo[2,3-c]pyrroleParent CompoundServes as a baseline for biological activity comparison
Rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochlorideStereoisomerExhibits distinct pharmacological profiles due to stereochemistry
5-Methoxy-hexahydro-pyrrolo[2,3-b]quinolineRelated HeterocycleUseful for comparative studies against hexahydro derivatives

Mechanism of Action

The mechanism of action of hexahydro-2H-furo[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Heterocyclic Variants

Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride exhibits distinct pharmacological and physicochemical properties compared to its positional isomers and heterocyclic analogs. Key differences are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Structural Feature Key Difference
This compound 1955531-55-1 C₆H₁₂ClNO 149.62 Furo[2,3-c]pyrrole bicyclic system Reference compound
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride 60889-33-0 C₆H₁₂ClNO 149.62 Furo[3,4-c]pyrrole isomer Altered ring fusion position
(4aR,7aS)-rel-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole HCl N/A C₈H₁₆ClNO 177.68 1,4-Dioxane ring fused to pyrrole Additional oxygen atoms enhance polarity
Octahydrofuro[3,4-c]pyridine hydrochloride 1956385-17-3 C₇H₁₄ClNO 163.65 Fully saturated pyridine ring Increased lipophilicity

Structural and Functional Implications

  • Positional Isomerism: The furo[2,3-c] vs. furo[3,4-c] isomers differ in the spatial arrangement of the fused rings.
  • Heteroatom Substitution: The dioxino-pyrrole analog (C₈H₁₆ClNO) contains a 1,4-dioxane ring instead of furan, increasing hydrogen-bonding capacity and aqueous solubility but reducing metabolic stability .
  • Saturation Level: Octahydrofuro[3,4-c]pyridine hydrochloride (C₇H₁₄ClNO) is fully saturated, enhancing lipophilicity and membrane permeability compared to the partially unsaturated hexahydro derivatives .

Pharmacological Relevance

For example, tetrahydroindolo[2,3-c]quinolinones exhibit inhibition of DYRK1A kinase and modulation of calcium channels, with potency influenced by substituents on the fused rings . Similarly, pyrrolo[2,3-c]pyridine derivatives (e.g., 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride) show bioactivity in neurological assays, highlighting the importance of the fused bicyclic core .

Biological Activity

Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

Hexahydro-2H-furo[2,3-c]pyrrole is characterized by its unique bicyclic structure, which allows for various functional group modifications. The compound can undergo several chemical reactions, including oxidation and substitution, enhancing its utility in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Initial studies have indicated neuroprotective effects of the compound, particularly in models involving cortical neurons. The compound has been associated with enhanced neurite outgrowth, which is crucial for neuronal health and regeneration .

Case Study: Neurotrophic Activity

  • Model: Fetal rat cortical neurons
  • Concentration: 0.1 mmol/L
  • Findings: Significant enhancement in neurite outgrowth compared to control groups treated with ethanol.

Anticancer Potential

This compound has been evaluated for anticancer activity. Its derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, pyrrole-containing compounds have been linked to anticancer effects against leukemia and breast cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The compound may inhibit the activity of certain enzymes or modulate receptor functions, contributing to its therapeutic effects .

Research Findings and Future Directions

Recent research continues to explore the full potential of this compound. Studies are ongoing to better understand its pharmacokinetics, optimal dosing strategies, and mechanisms of action across different biological systems.

Future Research Areas:

  • Development of more potent derivatives with enhanced selectivity and reduced side effects.
  • Clinical trials to evaluate safety and efficacy in humans.
  • Exploration of combination therapies using this compound alongside existing treatments.

Q & A

Q. What are the standard synthetic routes for Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, and how can purity be ensured?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors with fused furo-pyrrole frameworks. Critical steps include:

  • Precursor selection : Use of hydrazones or dicarbonyl compounds in Knorr-type reactions to form the bicyclic structure .
  • Cyclization : Controlled temperature (e.g., 45–60°C) and catalysts (e.g., acid/base) to optimize ring closure .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm the fused bicyclic system (e.g., methoxymethyl substituents at δ 3.3–3.7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 149.62 for C6_6H12_{12}ClNO) and fragmentation patterns .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–100°C to detect decomposition .
  • pH sensitivity : Stability profiling in buffers (pH 3–9) via UV-Vis spectroscopy to monitor degradation products .
  • Storage recommendations : Anhydrous conditions at -20°C in amber vials to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of derivatives with modified biological activity?

  • Reagent modulation : Substituting oxirane derivatives with electron-withdrawing groups to enhance cyclization efficiency .
  • Flow chemistry : Continuous reactors improve scalability and reduce side reactions (e.g., dimerization) .
  • Derivatization : Post-synthetic functionalization (e.g., alkylation at the pyrrole nitrogen) to enhance receptor binding .

Q. How can contradictions in pharmacological data (e.g., receptor affinity vs. in vivo efficacy) be resolved?

  • Target validation : Use CRISPR-edited cell lines to confirm receptor interactions (e.g., neurotransmitter transporters) .
  • Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations and correlate with activity .
  • In vitro-in vivo extrapolation (IVIVE) : Physiologically based pharmacokinetic (PBPK) modeling to address bioavailability discrepancies .

Q. What comparative analyses distinguish the biological activity of this compound from structurally similar bicyclic compounds?

CompoundStructural FeatureKey Biological ActivityReference
Hexahydro-2H-furo[2,3-c]pyrrole HClFuro-pyrrole coreDopamine reuptake inhibition
Octahydropyrrolo[2,3-c]pyrrol-2-onePyrrolidine-pyrrole fusionAnticancer activity (IC50_{50} = 2.1 µM)
Pyrrolo[3,4-d]oxazol-2-oneOxazole ringGABAA_A receptor modulation

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

  • Stereoisomer comparison : rac-(3aR,6aR) vs. (3aS,6aS) diastereomers show 10-fold differences in serotonin receptor binding (Ki_i = 12 nM vs. 120 nM) due to spatial alignment with hydrophobic pockets .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers for activity assays .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurotransmitter systems?

  • Radioligand displacement assays : Compete with 3^3H-labeled neurotransmitters (e.g., dopamine, serotonin) in synaptosomal preparations .
  • Electrophysiology : Patch-clamp studies on HEK293 cells expressing recombinant receptors to measure ion current modulation .

Q. What reaction mechanisms govern the compound’s functionalization at the pyrrole nitrogen?

  • Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C to introduce alkyl groups .
  • Reductive amination : Use NaBH3_3CN with aldehydes to generate secondary amines while preserving the bicyclic core .

Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?

  • Docking studies : AutoDock Vina to simulate binding poses in dopamine transporter (PDB: 4XP4) .
  • QSAR models : ML-based algorithms (e.g., Random Forest) correlate substituent electronegativity with IC50_{50} values .

Methodological Notes

  • Data contradiction resolution : Cross-validate results across orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Advanced synthesis : Employ microwave-assisted reactions to reduce cyclization time from hours to minutes .

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